molecular formula C19H33NO2S3 B1525717 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid CAS No. 870196-80-8

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid

Cat. No. B1525717
CAS RN: 870196-80-8
M. Wt: 403.7 g/mol
InChI Key: RNTXYZIABJIFKQ-UHFFFAOYSA-N
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Description

“4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid” is a sulfur-based, chain-transfer agent . It is used in the field of polymerization, specifically in Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization . The empirical formula is C19H33NO2S3 and the molecular weight is 403.67 .


Synthesis Analysis

The compound has been used in the RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . The polymerization proceeds to high conversion with good control/livingness, generating polymeric nanoparticles in the approximate diameter range of 100–200 nm .


Molecular Structure Analysis

The SMILES string representation of the molecule is CCCCCCCCCCCCSC(=S)SC(C)(CCC(O)=O)C#N . This representation can be used to visualize the molecular structure using appropriate software.


Chemical Reactions Analysis

In the context of RAFT iniferter polymerization, the compound acts as a chain-transfer agent . The surfactant loading is a crucial parameter – if the concentration of free SDS in the aqueous phase is too high, secondary nucleation occurs, leading to ill-defined molecular weight distributions and low polymerization rates .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 64-68 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Use in Miniemulsion Polymerization

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDPA) has been effectively utilized as a RAFT chain transfer agent (RAFT-CTA) and (co)stabilizer in miniemulsion polymerization. This application is unique because it allows the use of CDPA without modification, like macro-CTAs, block, or random copolymers. This method leads to the formation of stable latexes comprised of well-defined spherical nanoparticles, typically less than 150 nm in diameter. The molar mass properties and kinetic profiles align with the expected RAFT process, albeit with some deviations observed when using CDPA solely as a stabilizer (Oliveira et al., 2017).

RAFT Iniferter Polymerization Using Visible Light

Another innovative application involves the implementation of RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light. This method proceeds to high conversion with good control, generating polymeric nanoparticles approximately 100–200 nm in diameter. It is notable for its utilization of benign, solvent-free conditions (Jung et al., 2017).

Preparation of Functional Polymers

RAFT polymerization of 4-(dimethylamino)phenyl acrylate using CDPA as the chain transfer agent has been shown to yield well-defined and narrowly distributed polymers. This method is pivotal for creating functional polymers with specific characteristics (Lang et al., 2022).

Immunopharmacological Effects in Cancer Treatment

CDPA has been used in synthesizing methacrylic acid homopolymer to investigate its immunopharmacological effects in an in vivo tumor model. This study provides valuable insights into the relationship between immune response, neoplastic diseases, and treatment efficiency (Zhukova et al., 2022).

Visible Light-Mediated Polymerization-Induced Self-Assembly

CDPA has been instrumental in a study demonstrating the use of visible light to mediate RAFT dispersion polymerization, yielding nanoparticles of different morphologies. This process is significant for potential applications in drug delivery (Yeow et al., 2016).

Immunopharmacological Properties in Anticancer Drug Development

CDPA has been utilized in the development of methacrylic acid (MAA) (co)polymers to study their immunopharmacological properties. This research is critical for the design of new carrier constituents of anticancer drug derivatives (Zhukova et al., 2021).

Mechanism of Action

Target of Action

It is known to be used as a chain-transfer agent in the process of reversible addition-fragmentation chain-transfer (raft) polymerization .

Mode of Action

As a chain-transfer agent in RAFT polymerization, 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid plays a crucial role in controlling the growth of the polymer chains. It does this by reversibly adding to the growing polymer chain, effectively capping it and preventing further addition of monomers. This allows for a high degree of control over the polymerization process .

Biochemical Pathways

The compound is involved in the RAFT polymerization pathway. In this process, it acts as a chain transfer agent, facilitating the reversible addition and fragmentation of the polymer chain. This results in polymers with narrow polydispersity and complex architectures .

Result of Action

The result of the action of this compound is the formation of well-defined and narrowly distributed polymers. These polymers can have a wide range of vinyl monomers, thanks to the control provided by the compound during the polymerization process .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid ingestion and to follow appropriate safety measures while handling the compound.

properties

IUPAC Name

4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18(23)25-19(2,16-20)14-13-17(21)22/h3-15H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTXYZIABJIFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722803
Record name 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870196-80-8
Record name 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the use of CDP as a CTA in RAFT polymerization compare to conventional free radical polymerization (FRP) in the context of synthesizing PEGMA-based hydrogels?

A1: The research paper highlights that using CDP as a CTA in reversible addition-fragmentation chain transfer (RAFT) polymerization offers better control over the polymerization process compared to conventional free radical polymerization (FRP) []. This control allows for the synthesis of well-defined polymers with specific molecular weights and architectures. In the context of PEGMA-based hydrogels, RAFT polymerization with CDP enables the incorporation of functional groups, like the POSS moiety in this study, more precisely, leading to tailored material properties []. The study demonstrates this by comparing hydrogels synthesized using CDP and a POSS-functionalized CDP, showcasing the impact of controlled POSS incorporation on the mechanical strength of the resulting hydrogels.

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